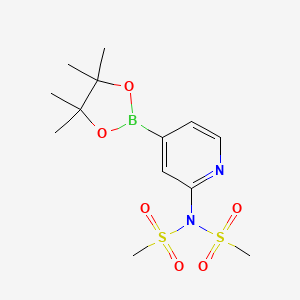
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with a boronate ester and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes a series of functional group transformations to introduce the boronate ester and methanesulfonamide groups. Key steps may include:
Borylation: Introduction of the boronate ester group using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonylation: Introduction of the methanesulfonamide group using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to a boronic acid using reagents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reagents like palladium on carbon and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester would yield a boronic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme function and signaling pathways. The sulfonamide group is known to interact with various biological targets, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. The combination of boronate ester and sulfonamide groups may confer unique pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. The boronate ester group is known for its ability to form reversible covalent bonds, which can be exploited in the design of smart materials.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide would depend on its specific application. In a biological context, the sulfonamide group may interact with enzymes or receptors, inhibiting their function or modulating their activity. The boronate ester group may also play a role in binding to specific molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(Methylsulfonyl)-N-(4-pyridyl)methanesulfonamide: Lacks the boronate ester group, which may result in different chemical and biological properties.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide: Lacks the methylsulfonyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both the boronate ester and sulfonamide groups in N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide makes it a unique compound with potential applications in various fields. The boronate ester group provides versatility in chemical synthesis, while the sulfonamide group offers valuable interactions with biological targets.
Properties
Molecular Formula |
C13H21BN2O6S2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H21BN2O6S2/c1-12(2)13(3,4)22-14(21-12)10-7-8-15-11(9-10)16(23(5,17)18)24(6,19)20/h7-9H,1-6H3 |
InChI Key |
WWAWHBKHXBPIIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


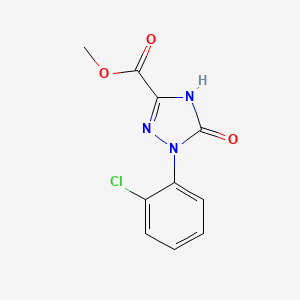


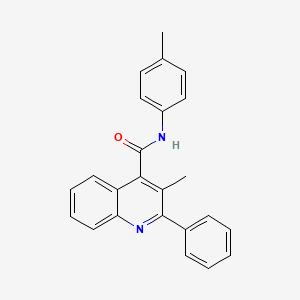
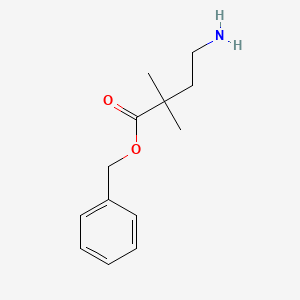
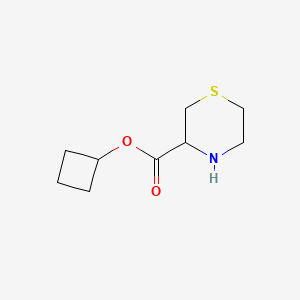
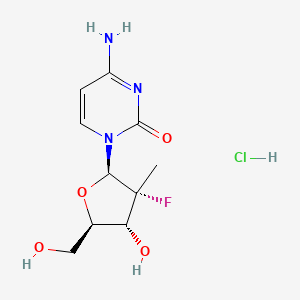
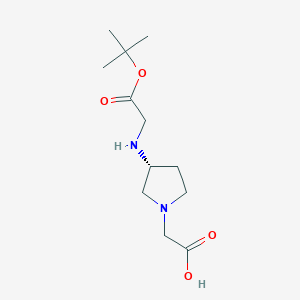


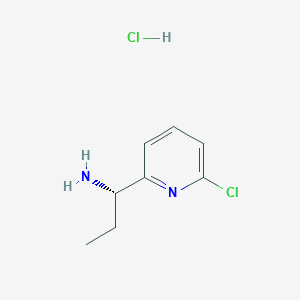
![[3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)


